5-[2-(4-Chlorophenyl)-1,3-thiazol-4-yl]-6-methyl[1,3]thiazolo[3,2-b][1,2,4]triazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
5-[2-(4-Chlorophenyl)-1,3-thiazol-4-yl]-6-methyl[1,3]thiazolo[3,2-b][1,2,4]triazole is a useful research compound. Its molecular formula is C14H9ClN4S2 and its molecular weight is 332.82. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Mechanism of Action
Target of Action
Thiazole derivatives, which this compound is a part of, have been found to exhibit diverse biological activities . They have been associated with antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic drug molecules .
Mode of Action
For instance, some thiazole derivatives can inhibit the aggregation factor of human platelets , act as fibrinogenic receptor antagonists with antithrombotic activity , and serve as new bacterial DNA gyrase B inhibitors .
Biochemical Pathways
For example, they are involved in the development of pain therapy drugs and show a wide range of drug development applications against obesity, hyperlipidemia, atherosclerotic diseases .
Pharmacokinetics
Thiazole is slightly soluble in water, soluble in alcohol and ether, and sparingly soluble in organic solvents and dyes . These properties could potentially influence the bioavailability of the compound.
Result of Action
Thiazole derivatives have been associated with a wide range of biological activities, including antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic effects .
Action Environment
The solubility of thiazole in various solvents suggests that the compound’s action could potentially be influenced by the solvent environment.
Biochemical Analysis
Biochemical Properties
Based on the known properties of thiazoles and triazoles, it can be inferred that this compound may interact with various enzymes, proteins, and other biomolecules . The nature of these interactions could be either through electrophilic substitution at the C-5 atom or nucleophilic substitution at the C-2 atom .
Cellular Effects
Thiazoles and triazoles are known to influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism . For instance, thiazole analogs can serve as estrogen receptor ligands, neuropeptides, and Y5 adenosine receptors .
Molecular Mechanism
Based on the known properties of thiazoles and triazoles, it can be inferred that this compound may exert its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Temporal Effects in Laboratory Settings
Thiazoles and triazoles are known to have good thermal stability .
Dosage Effects in Animal Models
Thiazoles and triazoles are known to exhibit significant biological activities at various dosages .
Metabolic Pathways
Thiazoles and triazoles are known to interact with various enzymes and cofactors .
Transport and Distribution
Thiazoles and triazoles are known to be slightly soluble in water, soluble in alcohol and ether, and sparingly soluble in organic solvents and dyes .
Subcellular Localization
Thiazoles and triazoles are known to influence various cellular processes, which suggests that they may be localized to specific compartments or organelles within the cell .
Properties
IUPAC Name |
5-[2-(4-chlorophenyl)-1,3-thiazol-4-yl]-6-methyl-[1,3]thiazolo[3,2-b][1,2,4]triazole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H9ClN4S2/c1-8-12(21-14-16-7-17-19(8)14)11-6-20-13(18-11)9-2-4-10(15)5-3-9/h2-7H,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ISAGDGHQIZTYEG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC2=NC=NN12)C3=CSC(=N3)C4=CC=C(C=C4)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H9ClN4S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
332.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.